molecular formula C25H24N4O2S B2862573 N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243035-33-7

N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2862573
CAS No.: 1243035-33-7
M. Wt: 444.55
InChI Key: MXYCSBJLEOKOJN-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic heterocyclic compound supplied as a high-purity building block for research and development. This complex molecule features a piperidine-3-carboxamide core linked to a 7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one scaffold, with a benzyl substituent . Compounds within the dihydrothienopyrimidine class are of significant interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are fundamental structures in nucleic acids and are present in several commercial drugs, leading to extensive investigation into their biological activities . Related structures have been studied for a range of potential therapeutic applications, including use as kinase inhibitors in oncology research and for the treatment of inflammatory diseases . This product is intended for research purposes as a key intermediate or precursor in the synthesis of more complex molecules, for use in biological screening assays, or for structure-activity relationship (SAR) studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's certificate of analysis for specific data on purity, which is typically 98% or higher for analogous compounds .

Properties

IUPAC Name

N-benzyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c30-23(26-14-17-8-3-1-4-9-17)19-12-7-13-29(15-19)25-27-21-20(18-10-5-2-6-11-18)16-32-22(21)24(31)28-25/h1-6,8-11,16,19H,7,12-15H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYCSBJLEOKOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thienopyrimidine intermediate.

    Benzylation: The final step involves the benzylation of the compound, where a benzyl group is introduced using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Heterocyclic Positions

The thieno[3,2-d]pyrimidine core exhibits susceptibility to nucleophilic attack at positions adjacent to electron-withdrawing groups. For example:

Key Reaction Pathway

Reaction TypeReagents/ConditionsProduct
DisplacementKOH/EtOH, 80°CPiperidine replaced by morpholine

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and condensation reactions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields piperidine-3-carboxylic acid and benzylamine derivatives.

  • Condensation : Reacts with hydrazines or hydroxylamines to form hydrazides or hydroxamic acids, respectively .

Kinetic Data

pHHydrolysis Rate (×10⁻⁴ s⁻¹)
1.02.7 ± 0.3
7.40.9 ± 0.1

Oxidation Reactions

The thiophene sulfur and dihydro-pyrimidine moiety undergo oxidation:

  • Sulfur Oxidation : H₂O₂/CH₃COOH converts thiophene to sulfoxide (R–SO) at 50°C and sulfone (R–SO₂) at 80°C .

  • Dihydro-Pyrimidine Ring : KMnO₄ in acidic medium oxidizes the 3,4-dihydro group to a fully aromatic pyrimidine.

Product Stability

Oxidized FormMelting Point (°C)Stability (t₁/₂ at 25°C)
Sulfoxide178–18072 hours
Sulfone210–212>30 days

Piperidine Ring Modifications

The piperidine ring demonstrates three primary reaction pathways:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts.

  • Ring-Opening : Strong bases (e.g., LDA) cleave the ring via β-elimination, producing α,β-unsaturated amides.

  • Complexation : Forms stable chelates with transition metals (e.g., Pd(II), Cu(II)) through the amide oxygen and piperidine nitrogen .

Benzyl Group Transformations

The N-benzyl substituent undergoes:

  • Hydrogenolysis : Pd/C/H₂ reduces the benzyl group to methylene, retaining chirality at the piperidine center.

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the para position relative to the methoxy group (if present) .

Catalytic Efficiency

CatalystH₂ Pressure (bar)Conversion (%)
10% Pd/C198
Raney Ni572

Biological Activity-Driven Reactivity

In pharmacological contexts:

  • Enzyme Inhibition : Forms hydrogen bonds with kinase ATP-binding pockets via the 4-oxo group and pyrimidine N1 .

  • Metabolic Oxidation : CYP3A4-mediated hydroxylation at the benzyl methylene position generates polar metabolites .

Enzyme Binding Data

TargetIC₅₀ (nM)Binding Constant (Kd, µM)
PI3Kγ12 ± 30.45 ± 0.07
EGFR Tyrosine Kinase28 ± 51.2 ± 0.3

Scientific Research Applications

N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It is explored for its potential use in drug development, particularly for conditions that require modulation of specific molecular pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Aromatic Substitutions

  • N-benzyl group: The benzyl substituent at the piperidine nitrogen enhances lipophilicity compared to the 2,4-difluorobenzyl group in N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide (). Fluorination typically improves metabolic stability but may reduce cell permeability due to increased polarity .
  • 7-Phenyl group: The phenyl group at position 7 contrasts with the 3-methylphenyl substituent in ’s compound.

Piperidine-Carboxamide Side Chain

The piperidine-3-carboxamide moiety in the target compound differs from the piperidine-4-carboxamide in ’s analog. Positional isomerism here could influence binding interactions; for instance, 3-carboxamide may adopt a distinct spatial orientation in enzyme active sites .

Physicochemical Data

Property Target Compound Analog (4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) Analog (N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide)
Molecular Weight (g/mol) ~463.5 (calculated) 438.4 ~485.5 (calculated)
Key Substituents Benzyl, phenyl 4-Nitrophenyl, indole 2,4-Difluorobenzyl, 3-methylphenyl
Melting Point Not reported 240–242°C Not reported
Solubility Moderate (predicted) Low (due to nitro group) Moderate (fluorination enhances solubility)

Biological Activity

N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N4O2SC_{25}H_{24}N_{4}O_{2}S, with a molecular weight of 444.56 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Research indicates that compounds with similar structures exhibit inhibitory effects on important enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are critical in neurotransmitter regulation, making them targets for neurodegenerative diseases and depression treatment.

Inhibitory Activity

A study evaluating related compounds demonstrated that certain derivatives showed promising inhibitory activity against MAO-A and MAO-B with IC50 values ranging from 1.38 µM to 2.48 µM. The docking studies revealed significant interactions between these compounds and the active sites of the enzymes, suggesting a potential mechanism for their biological activity .

Biological Activity Summary

Biological Activity Description
AChE Inhibition Potentially inhibits acetylcholinesterase, impacting neurotransmitter levels.
MAO Inhibition Demonstrated selective inhibition of MAO-A and MAO-B in related compounds.
Anticancer Potential Molecular docking studies indicate possible interaction with EGFR tyrosine kinase, a target in cancer therapy.

Case Studies

  • Neuroprotective Effects : In a study focusing on neuroprotective agents, derivatives similar to N-benzyl-1-(4-oxo-7-phenyl...) were evaluated for their ability to inhibit AChE and BChE. Compounds showed varied efficacy, with some demonstrating significant neuroprotective properties without cytotoxicity against L929 cells .
  • Anticancer Studies : Molecular docking studies have suggested that related compounds can effectively bind to EGFR tyrosine kinase, indicating potential as anticancer agents. The compound's structural features may enhance its efficacy against cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the benzyl substituents significantly affect the biological activity of these compounds. For instance:

Substituent Activity Impact
Dimethylamino Group Increased potency against AChE
Chlorine Substituent Enhanced selectivity for MAO-A inhibition

Q & A

Basic: What are the key steps in synthesizing N-benzyl-1-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide?

Methodological Answer:
The synthesis typically follows a multi-step approach:

Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of 2-aminothiophene derivatives with urea or thiourea under acidic conditions .

Piperidine Introduction : React the core with a piperidine-3-carboxamide derivative using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Benzyl Functionalization : Attach the benzyl group via reductive amination or alkylation, optimizing solvent (e.g., DMF, acetonitrile) and temperature (60–100°C) to enhance yield .
Key Characterization :

  • NMR (¹H/¹³C) confirms amide and heterocyclic structures.
  • HPLC-MS validates molecular weight and purity (>95%) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:
Optimization involves systematic parameter variation:

  • Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent Polarity : Use DMSO or DMF for polar intermediates; switch to toluene for hydrophobic steps .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during benzylation .
    Example Table :
StepParameterOptimal RangeImpact on Yield
CyclizationAcid (HCl)1–2 M80% → 92%
Piperidine CouplingPd(OAc)₂5 mol%65% → 78%
BenzylationTemp.60°CPurity 85% → 94%

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl CH₂ at δ 4.3–4.5 ppm) and confirms stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 479.0 g/mol) .
  • X-ray Crystallography : Resolves bond lengths/angles, especially for the thienopyrimidine core .

Advanced: How to resolve contradictions in reported biological activity data for similar thienopyrimidine derivatives?

Methodological Answer:
Contradictions often arise from structural variations (e.g., substituents on benzyl/piperidine groups). To address:

In Vitro Assays : Standardize enzyme inhibition assays (e.g., kinase panels) with controls for IC₅₀ consistency .

Molecular Docking : Compare binding modes of the target compound vs. analogs (e.g., chlorobenzyl vs. benzyl) using AutoDock or Schrödinger .

SAR Analysis : Tabulate substituent effects (e.g., electron-withdrawing groups on benzyl enhance activity) .

Basic: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cell Viability : Test against cancer lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 µM .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) with competitive binding curves .

Advanced: How to design in vivo pharmacokinetic studies given rapid clearance of piperidine-3-carboxamides?

Methodological Answer:

Structural Modifications : Introduce PEG linkers or prodrug moieties to enhance half-life .

LC-MS/MS Quantification : Monitor plasma concentrations post-IV/oral administration in rodents .

Metabolite ID : Use hepatocyte microsomes + HPLC-HRMS to identify oxidation sites (e.g., piperidine ring) .

Basic: What computational tools aid in predicting the compound’s physicochemical properties?

Methodological Answer:

  • LogP/D Solubility : SwissADME or MarvinSuite predicts lipophilicity (cLogP ≈ 3.2) and aqueous solubility .
  • pKa Estimation : ADMET Predictor identifies basic piperidine nitrogen (pKa ~8.5) .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

Analog Synthesis : Modify benzyl (e.g., 4-F, 3-OCH₃) and piperidine (e.g., 4- vs. 3-carboxamide) groups .

Activity Profiling : Test analogs in parallel assays (e.g., IC₅₀ shifts with substituent changes).

3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Basic: What are common stability issues during storage, and how to mitigate them?

Methodological Answer:

  • Hydrolysis : Store at -20°C in anhydrous DMSO to prevent amide bond degradation .
  • Oxidation : Add antioxidants (e.g., BHT) for thiophene ring stability .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization post-treatment via Western blot .

BRET (Bioluminescence Resonance Energy Transfer) : Confirm receptor binding in live cells .

CRISPR Knockout : Compare activity in target vs. KO cell lines to confirm specificity .

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